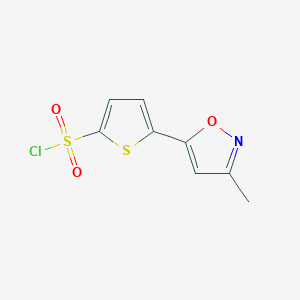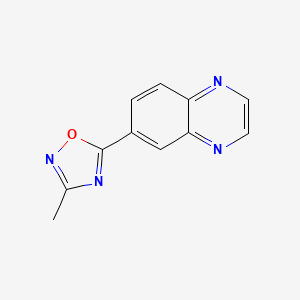
5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride
Vue d'ensemble
Description
5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride is a chemical compound with the linear formula C8 H6 Cl N O4 S . It has a molecular weight of 247.66 . It’s a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClNO4S/c1-5-4-7(14-10-5)6-2-3-8(13-6)15(9,11)12/h2-4H,1H3 . The InChI key is HAAGKUCFHFJVMM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
- The compound 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride has been utilized in the synthesis and characterization of various organic compounds. For instance, it has been involved in the synthesis of antimicrobial pharmaceutical drugs such as sulfamethoxazole polymers, highlighting its role in pharmaceutical research (Thamizharasi, Vasantha, & Reddy, 2002).
Carbonic Anhydrase Inhibitors
- This compound has contributed to the development of carbonic anhydrase inhibitors. These inhibitors are crucial in medical research, particularly in the development of antiglaucoma medications. The derivatives of this compound have shown low nanomolar affinity for carbonic anhydrase isozymes and have been effective as topical antiglaucoma agents in normotensive rabbits (Casini et al., 2003).
Crystal and Molecular-Electronic Structure Analysis
- The compound has been used in the study of crystal and molecular-electronic structures. For example, sterically hindered isomeric forms of the compound have been synthesized and structurally characterized by X-ray single crystal diffraction, providing insights into the molecular and electronic structures of these compounds (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Biological and Pharmacological Activity
- The compound has also been involved in the synthesis of isoxazolyl pyrimidine diones and isoxazolyl thiazolidinones, which have been evaluated for their biological activity. This highlights its significance in the development of biologically active substances and potential pharmaceuticals (Rajanarendar, Afzal, & Karunakar, 2003).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with an isoxazole nucleus have been found to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The specific targets can vary depending on the substitution of various groups on the isoxazole ring .
Mode of Action
It is known that the isoxazole ring structure plays a crucial role in the interaction with its targets . The compound may bind to its targets, leading to changes in their function and resulting in the observed biological activities.
Biochemical Pathways
Compounds with an isoxazole nucleus have been found to impact a variety of biochemical pathways, depending on their specific biological activity .
Result of Action
Based on the wide range of biological activities associated with compounds containing an isoxazole nucleus, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Propriétés
IUPAC Name |
5-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S2/c1-5-4-6(13-10-5)7-2-3-8(14-7)15(9,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTGBJPEUYAGNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=C(S2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1282218-14-7 | |
| Record name | 5-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425003.png)

![2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1425009.png)
![ethyl 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B1425010.png)


![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B1425017.png)
![2',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1425018.png)


![3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B1425021.png)
![4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B1425022.png)
![(2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1425023.png)
